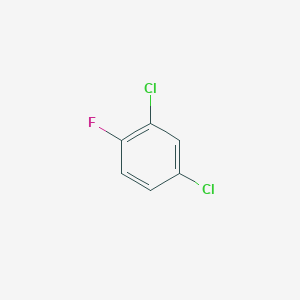
1,3-Dichloro-4-fluorobenzene
Übersicht
Beschreibung
1,3-Dichloro-4-fluorobenzene is a chemical compound with the formula C6H3Cl2F. It is a derivative of benzene, with two chlorine atoms and one fluorine atom on the benzene ring .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-4-fluorobenzene consists of a benzene ring with two chlorine atoms and one fluorine atom attached. The molecular weight is 164.992 .Physical And Chemical Properties Analysis
1,3-Dichloro-4-fluorobenzene has a boiling point of 446.2 K and a melting point of 259.7 K .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“1,3-Dichloro-4-fluorobenzene” is used in the preparation of a series of benzonorbornadienes . These compounds are important in the field of organic chemistry for the synthesis of various complex molecules.
Preparation of Difluoroarenes
This compound is also used in the preparation of difluoroarenes . Difluoroarenes are aromatic compounds that contain two fluorine atoms, and they have applications in pharmaceuticals and agrochemicals due to their unique chemical properties.
Analytical Chemistry
In analytical chemistry, “2,4-Dichloro-1-fluorobenzene” can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . This method is used for the separation and identification of compounds in a mixture.
Organic Compounds Research
“1,3-Dichloro-4-fluorobenzene” is classified under organic compounds, specifically under benzenoids, benzene and substituted derivatives, and fluorobenzenes . Research in these areas contributes to the development of new materials and pharmaceuticals.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZCCWUSOZUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162443 | |
| Record name | Benzene, 2,4-dichloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-4-fluorobenzene | |
CAS RN |
1435-48-9 | |
| Record name | 2,4-Dichlorofluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-dichloro-1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-dichloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 2,4-dichloro-1-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Q & A
Q1: Can 2,4-Dichloro-1-fluorobenzene be used in C-O bond formation reactions?
A: Yes, research suggests that 2,4-Dichloro-1-fluorobenzene can serve as a substrate in C-O bond formation reactions catalyzed by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under visible light. [] Density functional theory (DFT) calculations indicate that the reaction proceeds through a pathway where photo-excited DDQ activates reactants such as carboxylic acid groups (-COOH), water (H2O), or methanol (CH3OH), ultimately leading to C-O bond formation with the 2,4-Dichloro-1-fluorobenzene. []
Q2: Why is the 19F NMR spectrum of 2,4-Dichloro-1-fluorobenzene in liquid crystals complex and how can it be simplified?
A: The 19F NMR spectrum of 2,4-Dichloro-1-fluorobenzene in anisotropic media like liquid crystals exhibits second-order complexity due to the presence of 1H-19F dipolar couplings. [] This complexity makes spectral analysis challenging. Researchers have demonstrated a technique using multiple-pulse COSY experiments with dipolar reducing sequences (like MREV-8 or Flip-Flop-16) during the t1 period. [] This approach effectively converts the second-order fluorine-19 spectra into simpler first-order spectra, facilitating the determination of reduced total 1H-19F couplings and providing insights into the molecular orientation and dynamics within the liquid crystalline environment. []
Q3: How does 2,4-Dichloro-1-fluorobenzene interact with transition metal complexes?
A: Research shows that 2,4-Dichloro-1-fluorobenzene can undergo photochemical reactions with transition metal complexes like CpRe(CO)3. [] This reaction leads to the activation of a specific C-Cl bond within the 2,4-Dichloro-1-fluorobenzene molecule, followed by the insertion of the rhenium complex fragment. [] Interestingly, the selectivity of this C-Cl bond activation is influenced by the fluorine substituent, with the reaction occurring at the carbon atom positioned ortho* to the fluorine. []
Q4: How do computational methods contribute to understanding the reactivity of 2,4-Dichloro-1-fluorobenzene?
A: DFT calculations have proven valuable in understanding the reactivity of 2,4-Dichloro-1-fluorobenzene. For instance, in the reaction with Cp*Re(CO)3, DFT analysis revealed that the observed selectivity for C-Cl bond activation is driven by the relative strengths of the resulting Re-aryl bonds in the possible products. [] The isomer with the stronger Re-aryl bond is the one preferentially formed. [] This highlights how computational chemistry can provide insights into reaction mechanisms and selectivity, complementing experimental observations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



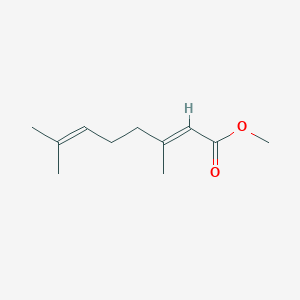


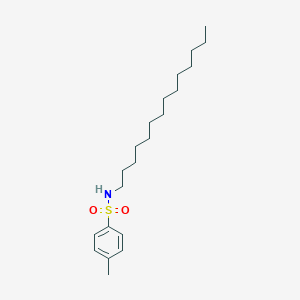

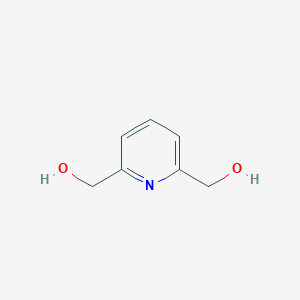

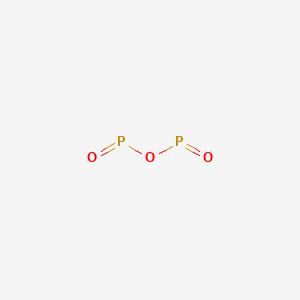
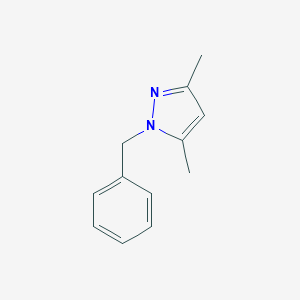
![4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B71998.png)

